Benzoyl azide

Description

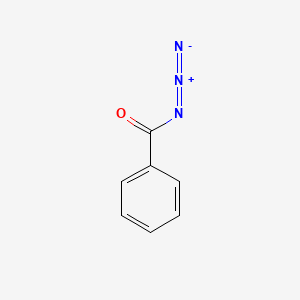

Structure

3D Structure

Properties

IUPAC Name |

benzoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHUABJTDFXYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206944 | |

| Record name | Benzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-61-6 | |

| Record name | Benzoyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 582-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzoyl azide (B81097) (C₇H₅N₃O), a versatile and reactive intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is recognized for its high reactivity, particularly in the presence of heat or shock, which can lead to explosive decomposition.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O | [2][3] |

| Molecular Weight | 147.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 32 °C | [2][4] |

| Boiling Point | Decomposes before boiling | [2] |

| Density | 1.0655 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water. | [1][2] |

| Flash Point | -33 °C | [4] |

| Storage Conditions | -20°C | [4] |

Structural and Spectroscopic Data

The characterization of benzoyl azide relies on a combination of spectroscopic techniques that provide detailed structural information.

Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | benzoyl azide | [3] |

| CAS Number | 582-61-6 | [2][3] |

| SMILES | C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | [2][3] |

| InChI | InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | [2][3] |

| InChIKey | PJHUABJTDFXYRQ-UHFFFAOYSA-N | [2][3] |

Spectroscopic Analysis

| Technique | Key Data | Source(s) |

| Infrared (IR) Spectroscopy | Azide stretch (νN₃): ~2134 cm⁻¹Carbonyl stretch (νC=O): ~1674 cm⁻¹ | [2] |

| ¹H NMR Spectroscopy | Aromatic protons: 7.97-8.07 ppm | [2] |

| ¹³C NMR Spectroscopy | Carbonyl carbon: ~172.9 ppmAromatic carbons: 128-135 ppm | [2] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 147 | [2] |

Reactivity and Key Transformations

Benzoyl azide is a high-energy molecule primarily used as a precursor for the generation of acylnitrenes, which readily undergo the Curtius rearrangement.

Curtius Rearrangement

Upon thermal or photolytic activation, benzoyl azide loses a molecule of nitrogen gas (N₂) to form a transient benzoylnitrene intermediate. This intermediate is generally unstable and rapidly rearranges to form phenyl isocyanate. This transformation is a cornerstone of its utility in synthetic chemistry.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Benzoyl Azide

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and synthesis of benzoyl azide (B81097), a pivotal reagent in organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experimental protocols, summarizes key quantitative data, and illustrates the foundational chemical transformations that have established benzoyl azide as an indispensable tool in modern synthesis.

Introduction: A Legacy of Discovery

The story of benzoyl azide is intrinsically linked to the pioneering work of German chemist Theodor Curtius. In 1890, while investigating the reactions of hydrazine (B178648) derivatives, Curtius first reported the synthesis of benzoyl azide and the subsequent rearrangement that now bears his name.[1][2] This discovery, detailed in his 1894 publication in the Journal für praktische Chemie, laid the groundwork for a new class of reactions that would become fundamental to the synthesis of amines, isocyanates, and a wide array of nitrogen-containing heterocycles.[1][3][4][5]

Initially, the synthesis of benzoyl azide was achieved through the diazotization of benzoylhydrazine with nitrous acid. While historically significant, this method has largely been supplanted by a more direct and higher-yielding approach involving the reaction of benzoyl chloride with sodium azide. This guide will explore both the historical and contemporary methods, providing detailed protocols and comparative data.

Core Synthesis Methodologies

Two primary synthetic routes dominate the landscape of benzoyl azide preparation: the original Curtius method and the more prevalent benzoyl chloride approach.

The Curtius Method: Synthesis from Benzoylhydrazine

Theodor Curtius's original synthesis involved a two-step process starting from an ester of benzoic acid.

Step 1: Preparation of Benzoylhydrazine

The initial step involves the formation of benzoylhydrazine from an ester of benzoic acid and hydrazine hydrate (B1144303).

-

General Procedure: An ester of benzoic acid (e.g., ethyl benzoate) is dissolved in a suitable solvent, typically ethanol. Hydrazine hydrate is then added, and the mixture is heated under reflux for several hours. Upon cooling, the benzoylhydrazine product crystallizes and is collected by filtration.

Step 2: Conversion to Benzoyl Azide

The synthesized benzoylhydrazine is then converted to benzoyl azide via diazotization with nitrous acid.

-

General Procedure: Benzoylhydrazine is dissolved in a dilute acid (such as hydrochloric or acetic acid) and cooled in an ice bath. A cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the benzoylhydrazine solution while maintaining a low temperature (typically 0-5 °C). The benzoyl azide precipitates from the reaction mixture as a solid, which is then collected by filtration, washed with cold water, and carefully dried.

The Modern Approach: Synthesis from Benzoyl Chloride

The contemporary and more common method for synthesizing benzoyl azide involves the direct reaction of benzoyl chloride with an azide salt, most commonly sodium azide. This method is generally preferred due to its simplicity and higher yields.

-

General Procedure: Benzoyl chloride is dissolved in a suitable solvent, such as acetone (B3395972) or a biphasic system of acetone and water. The solution is cooled to 0°C, and an aqueous solution of sodium azide is added dropwise while vigorously stirring and maintaining the low temperature. The benzoyl azide is then typically extracted from the reaction mixture.

Quantitative Data Summary

The efficiency of benzoyl azide synthesis varies depending on the chosen method and reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Benzoyl chloride | Sodium azide | Acetone/Water | 0 | - | High |

| Benzoyl chloride | Sodium azide | PEG-400 | Room Temperature | 1.5 hours | 86 |

| Benzoic anhydride | Sodium azide | Acetonitrile | Room Temperature | 40 minutes | 84 |

| Benzoic acid | Diphenylphosphoryl azide, Triethylamine | Acetone | Room Temperature | - | 74.6 |

| Benzoic acid | Cyanuric chloride, N-methylmorpholine | Dichloromethane | 0-5 | - | 80-90 |

Detailed Experimental Protocols

Protocol for Benzoyl Azide Synthesis from Benzoyl Chloride and Sodium Azide

This protocol is adapted from contemporary literature and represents a common laboratory procedure.

Materials:

-

Benzoyl chloride

-

Sodium azide

-

Acetone

-

Water

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

-

Cool the flask in an ice bath to 0°C.

-

In a separate beaker, prepare a solution of sodium azide in water.

-

Slowly add the aqueous sodium azide solution dropwise to the cooled and stirring benzoyl chloride solution. Maintain the temperature at or below 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.

-

Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer three times with the organic solvent.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield benzoyl azide.

Caution: Benzoyl azide is a potentially explosive compound and should be handled with extreme care. Avoid heating and friction. All operations should be conducted in a well-ventilated fume hood.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

Caption: Key synthetic pathways to benzoyl azide.

Caption: Experimental workflow for benzoyl azide synthesis.

The Curtius Rearrangement: The Signature Reaction of Benzoyl Azide

The primary utility of benzoyl azide stems from its participation in the Curtius rearrangement. Upon heating or photolysis, benzoyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form phenyl isocyanate. This highly reactive intermediate can be trapped with various nucleophiles to yield a diverse range of products.

-

With water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which readily decarboxylates to form aniline.

-

With alcohols: Reaction with alcohols produces carbamates (urethanes).

-

With amines: Reaction with amines affords ureas.

This versatility has made the Curtius rearrangement an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Caption: The Curtius rearrangement of benzoyl azide.

Conclusion

From its discovery by Theodor Curtius to its modern applications, benzoyl azide has remained a cornerstone of organic synthesis. The evolution of its synthesis from the original diazotization of benzoylhydrazine to the more efficient reaction of benzoyl chloride with sodium azide reflects the progress of synthetic chemistry. This guide provides the necessary historical context, quantitative data, and detailed protocols to empower researchers in their utilization of this versatile and powerful reagent.

References

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a key intermediate in a multitude of chemical transformations. Its unique molecular structure, characterized by the interplay between a benzoyl group and an azide moiety, dictates its reactivity and utility in synthetic chemistry. This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzoyl azide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The core of benzoyl azide's reactivity lies in its ability to undergo thermal or photochemical decomposition to generate a highly reactive benzoyl nitrene intermediate, which can then rearrange via the Curtius rearrangement to form phenyl isocyanate. This reactivity profile makes it an invaluable tool for the synthesis of amines, ureas, carbamates, and various heterocyclic compounds. Furthermore, the azide group can participate in 1,3-dipolar cycloaddition reactions, providing a pathway to complex nitrogen-containing molecules. A thorough understanding of its structural and bonding characteristics is paramount for controlling its reactivity and harnessing its synthetic potential.

Molecular Structure and Geometry

The molecular structure of benzoyl azide consists of a planar phenyl ring attached to a carbonyl group, which is in turn bonded to the azide functional group (-N₃). Extensive π delocalization between the phenyl ring, the carbonyl group, and the azide moiety results in a predominantly planar conformation of the entire molecule.[1]

Data Presentation: Structural Parameters of Benzoyl Azide

The precise bond lengths and angles within the benzoyl azide molecule have been determined through experimental techniques such as X-ray crystallography for substituted derivatives and corroborated by computational methods like Density Functional Theory (DFT).[1] The following tables summarize key quantitative data on the molecular geometry of benzoyl azide, providing both experimental and theoretical values for comparison.

Table 1: Experimental Bond Lengths and Angles for Substituted Benzoyl Azides

| Parameter | 4-nitrobenzoyl azide (Å/°) | 4-methoxybenzoyl azide (Å/°) | 4-cyanobenzoyl azide (Å/°) |

| C=O | 1.213 | 1.221 | 1.215 |

| C-N | 1.391 | 1.383 | 1.389 |

| N-N (central) | 1.233 | 1.235 | 1.234 |

| N-N (terminal) | 1.121 | 1.120 | 1.122 |

| O=C-N | 120.1 | 119.8 | 120.0 |

| C-N-N | 115.2 | 115.5 | 115.3 |

| N-N-N | 172.1 | 172.5 | 172.3 |

Data extracted from crystallographic studies of substituted benzoyl azides.[1]

Table 2: Computationally Derived Bond Lengths and Angles for Benzoyl Azide (B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.218 | - |

| C-N | 1.395 | - |

| N-N (central) | 1.245 | - |

| N-N (terminal) | 1.135 | - |

| O=C-N | - | 120.5 |

| C-N-N | - | 114.8 |

| N-N-N | - | 172.8 |

Data obtained from DFT calculations at the B3LYP/6-31G level of theory.*

Bonding and Electronic Structure

The bonding in benzoyl azide is best described by a resonance hybrid of several contributing structures. This delocalization of electrons plays a crucial role in the stability and reactivity of the molecule. The azide group itself is a linear triatomic system with significant double and triple bond character. The electron-withdrawing nature of the benzoyl group influences the electronic distribution within the azide moiety.

Mandatory Visualization: Resonance Structures of Benzoyl Azide

The following diagram, generated using the DOT language, illustrates the principal resonance structures of benzoyl azide, highlighting the delocalization of charge.

Caption: Resonance structures of benzoyl azide.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing benzoyl azide, with specific vibrational modes providing a fingerprint for the molecule. The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.

Data Presentation: Vibrational Frequencies of Benzoyl Azide

The following table presents the key vibrational frequencies of benzoyl azide and their assignments, based on experimental data and computational analysis.

Table 3: Key Infrared Absorption Frequencies for Benzoyl Azide

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2130 | Very Strong | Asymmetric N₃ stretch |

| ~1695 | Strong | C=O stretch (amide I) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1290 | Strong | Symmetric N₃ stretch |

| ~1210 | Strong | C-N stretch |

Frequencies are approximate and can vary slightly based on the solvent and physical state.

Experimental Protocols

Synthesis of Benzoyl Azide from Benzoyl Chloride

A common and efficient method for the laboratory synthesis of benzoyl azide involves the reaction of benzoyl chloride with sodium azide in a biphasic solvent system.[2]

Materials:

-

Benzoyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 equivalent) in acetone.

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

In a separate beaker, prepare a solution of sodium azide (1.1 equivalents) in deionized water.

-

Transfer the aqueous sodium azide solution to a dropping funnel and add it dropwise to the stirred solution of benzoyl chloride over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Add diethyl ether to the separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer and wash it sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzoyl azide as a colorless to pale yellow oil.

Caution: Benzoyl azide is potentially explosive and should be handled with care. Avoid heating the compound to high temperatures and protect it from shock. All procedures should be carried out in a well-ventilated fume hood.

Mandatory Visualization: Synthesis and Workup Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of benzoyl azide.

Caption: Experimental workflow for benzoyl azide synthesis.

Logical Relationships in Reactivity

The molecular structure of benzoyl azide directly influences its primary reaction pathways: the Curtius rearrangement and 1,3-dipolar cycloaddition. The nature of the substituent on the phenyl ring can modulate the reactivity, with electron-withdrawing groups generally favoring the Curtius rearrangement.

Mandatory Visualization: Reactivity Pathways of Benzoyl Azide

This diagram outlines the key reactive pathways of benzoyl azide upon activation.

Caption: Primary reactivity pathways of benzoyl azide.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of benzoyl azide. The compilation of quantitative data on its geometry and vibrational frequencies, alongside a comprehensive experimental protocol for its synthesis, offers a valuable resource for researchers in organic chemistry and drug development. The planarity of the molecule, a result of extensive electron delocalization, and the characteristic reactivity of the azide group are central to its utility as a synthetic intermediate. A thorough grasp of these fundamental principles is essential for the effective application of benzoyl azide in the synthesis of complex and biologically active molecules.

References

Theoretical Basis of Benzoyl Azide Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique electronic structure, characterized by the interplay between the electrophilic benzoyl group and the nucleophilic, yet labile, azide moiety, governs its diverse reactivity profile. This guide provides a comprehensive exploration of the theoretical underpinnings of benzoyl azide's reactivity, focusing on its electronic properties, primary reaction pathways, and the factors that modulate its chemical behavior. Key transformations, including the Curtius rearrangement, 1,3-dipolar cycloadditions, and reactions with nucleophiles, are examined in detail. This document integrates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and drug development.

Core Concepts: Electronic Structure and Stability

The reactivity of benzoyl azide is a direct consequence of its electronic architecture. The molecule consists of a benzoyl group (C₆H₅-C=O) attached to an azide (-N₃) functional group.[1]

-

The Azide Group: The azide moiety is a linear, 1,3-dipole that can be described by several resonance structures, with the most significant contributor being N⁻=N⁺=N⁻.[2] This distribution of charge makes the terminal nitrogen atom nucleophilic while the overall group is an excellent leaving group (N₂). The azide group has a characteristic strong IR absorption band around 2100-2200 cm⁻¹.[3][4]

-

The Benzoyl Group: The electron-withdrawing nature of the carbonyl group significantly influences the adjacent azide. It enhances the electrophilicity of the carbonyl carbon and stabilizes the transition states in reactions like the Curtius rearrangement.[1]

-

Conformation: Extensive π-delocalization tends to keep the acyl azide group [C(O)N₃] in the same plane as the phenyl ring, leading to an overall planar conformation.[5]

This unique combination of an electrophilic carbonyl center and a nucleophilic/labile azide group within a conjugated system dictates the primary reaction pathways available to the molecule.

dot

Caption: Resonance contributors of the benzoyl azide molecule.

Major Reaction Pathways

Benzoyl azide exhibits three primary modes of reactivity: thermal or photochemical rearrangement, cycloaddition reactions, and nucleophilic substitution at the carbonyl carbon.

The Curtius Rearrangement

The Curtius rearrangement is the thermal or photolytic decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas (N₂).[6][7][8] This reaction is a cornerstone of organic synthesis for converting carboxylic acids into amines, carbamates, and ureas.[8][9]

Theoretical Basis: The mechanism has been a subject of extensive study, with two primary pathways proposed:

-

Concerted Mechanism: The migration of the phenyl group from carbon to nitrogen occurs simultaneously with the expulsion of the dinitrogen molecule. This avoids the formation of a discrete, high-energy nitrene intermediate.[6][9]

-

Stepwise Mechanism via Acyl Nitrene: An alternative pathway involves the initial loss of N₂ to form a highly reactive, electron-deficient acyl nitrene intermediate. This intermediate then rapidly rearranges to the more stable isocyanate.[6][9]

Computational studies suggest that for benzoyl azide, the reaction proceeds through a two-step mechanism involving a nitrene intermediate, whereas simpler acyl azides (like formyl azide) may follow a concerted path.[10] The migration of the R group occurs with complete retention of its stereochemistry.[9]

dot

Caption: Competing pathways of the Curtius Rearrangement.

1,3-Dipolar Cycloadditions

As a classic 1,3-dipole, benzoyl azide readily participates in [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles), most notably alkynes and alkenes, to form five-membered heterocyclic rings.[11][12]

Theoretical Basis (Frontier Molecular Orbital Theory): The reactivity in 1,3-dipolar cycloadditions is explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[13][14][15]

-

The azide's HOMO interacts with the dipolarophile's LUMO (Type I).

-

The azide's LUMO interacts with the dipolarophile's HOMO (Type II).

The relative energy levels of these orbitals determine the reaction rate and regioselectivity. Electron-withdrawing groups on the benzoyl ring lower the energy of both the HOMO and LUMO of the azide, affecting its reactivity profile. For instance, electron-deficient aryl azides undergo rapid cycloadditions with electron-rich dipolarophiles like enamines.[16] The reaction of benzoyl azide with an alkyne to form a stable 1,2,3-triazole ring is a prominent example and is a key transformation in "click chemistry".[12]

dot

Caption: General mechanism of a 1,3-dipolar cycloaddition.

Reactions with Nucleophiles

The carbonyl carbon of benzoyl azide is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic acyl substitution mechanism.[12][17]

Theoretical Basis: The reaction follows a two-step addition-elimination pathway, which is characteristic of nucleophilic acyl substitution.[12][17][18]

-

Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination: The C=O bond reforms, and the azide ion (N₃⁻) is expelled as a leaving group. The stability of the azide anion makes this a favorable process.

This reactivity allows for the synthesis of various carboxylic acid derivatives.

dot

References

- 1. Buy Benzoyl azide | 582-61-6 [smolecule.com]

- 2. Azide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. fiveable.me [fiveable.me]

- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 15. ddescholar.acemap.info [ddescholar.acemap.info]

- 16. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. byjus.com [byjus.com]

fundamental reaction mechanisms of benzoyl azide

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Benzoyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl azide (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a critical precursor in a multitude of synthetic transformations. Its utility stems from three primary reaction pathways: the Curtius rearrangement to form phenyl isocyanate, the generation of benzoyl nitrene for insertion and amidation reactions, and its role as a 1,3-dipole in cycloaddition chemistry. This guide provides a comprehensive technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate its application in research and development.

Safety Advisory: Benzoyl azide is a potentially explosive compound, particularly in the presence of heat, shock, or certain metals.[1] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield. All reactions should be conducted behind a safety shield, and the compound should not be heated rapidly or stored for extended periods.

Synthesis of Benzoyl Azide

The most common and reliable method for preparing benzoyl azide is the nucleophilic acyl substitution of benzoyl chloride with sodium azide. The reaction is typically performed at low temperatures to minimize the decomposition of the thermally sensitive product.[2]

Experimental Protocol: Synthesis from Benzoyl Chloride

Materials:

-

Benzoyl chloride

-

Sodium azide (NaN₃)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

Procedure: [2]

-

In a round-bottom flask, dissolve benzoyl chloride (1.0 eq) in acetone.

-

Cool the solution to 0 °C using an ice bath with constant stirring.

-

Separately, prepare a solution of sodium azide (1.1-1.5 eq) in deionized water.

-

Add the aqueous sodium azide solution dropwise to the cooled acetone solution of benzoyl chloride over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours.

-

Upon reaction completion (monitored by TLC), slowly add cold deionized water to the reaction mixture to precipitate the benzoyl azide product.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water to remove any residual sodium salts.

-

Dry the product carefully under vacuum at room temperature. Do not heat. Store in a cool, dark location away from metals.

Caption: Synthesis of Benzoyl Azide via Nucleophilic Acyl Substitution.

Core Reaction Mechanism 1: The Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[3] For benzoyl azide, this yields phenyl isocyanate, a valuable intermediate for synthesizing amines, ureas, and carbamates.

The mechanism is dependent on the reaction conditions. Under thermal conditions, the reaction is widely accepted to be a concerted process where the phenyl group migrates simultaneously with the extrusion of dinitrogen gas.[3][4] A discrete benzoyl nitrene intermediate is generally not formed.[5] However, under photochemical conditions, a stepwise mechanism involving the formation of a reactive benzoyl nitrene intermediate is possible.[5] The rearrangement can be significantly accelerated by Lewis acids, which coordinate to the carbonyl oxygen, weakening the N-N bond and lowering the activation energy.[4]

Caption: Mechanisms of the Curtius Rearrangement of Benzoyl Azide.

Quantitative Data: Curtius Rearrangement

The use of a Lewis acid catalyst dramatically lowers the required temperature and activation energy for the rearrangement.

| Substrate | Catalyst | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Reference |

| Benzoyl Azide | None | 80 | 28.0 | [4][6] |

| Benzoyl Azide | BF₃ | -20 | 11.0 | [4][6] |

| Phenylacetyl Azide | None | - | 32.9 | [4] |

Experimental Protocol: Lewis Acid-Catalyzed Curtius Rearrangement

Materials:

-

Benzoyl azide

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous toluene

-

Benzyl (B1604629) alcohol (or other trapping nucleophile)

-

Schlenk flask and argon line

-

Dry ice/acetone bath

Procedure:

-

Set up a Schlenk flask under an argon atmosphere and charge it with a solution of benzoyl azide (1.0 eq) in anhydrous toluene.

-

Cool the flask to -20 °C using a dry ice/acetone bath.

-

Add the trapping nucleophile, such as benzyl alcohol (1.2 eq), to the solution.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -20 °C.

-

Allow the reaction to stir at -20 °C for 2-4 hours, monitoring progress by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting carbamate (B1207046) product by column chromatography.

Core Reaction Mechanism 2: Benzoyl Nitrene Formation and Reactions

Upon photolysis with UV light, benzoyl azide can extrude N₂ to form a highly reactive benzoyl nitrene intermediate.[7] This species exists as a ground-state singlet, which can intersystem cross to a more stable triplet state.[8] The singlet nitrene is electrophilic and can undergo a variety of reactions, most notably C-H insertion or amidation, making it a powerful tool for late-stage functionalization and photoaffinity labeling.[7][9]

Caption: Benzoyl Nitrene Formation and C-H Amidation Reaction.

Quantitative Data: Photocatalyzed C-H Amidation

Visible light photocatalysis allows for the C-H amidation of electron-rich heteroarenes under mild conditions with good yields and regioselectivity.[9]

| Benzoyl Azide Substrate | Heteroarene | Yield (%) | Reference |

| Benzoyl azide | N-Methylpyrrole | 71 | [9] |

| 4-Methoxybenzoyl azide | N-Methylpyrrole | 81 | [9] |

| 4-Cyanobenzoyl azide | N-Methylpyrrole | 63 | [9] |

| Benzoyl azide | Indole | 65 | [9] |

| Benzoyl azide | Furan | 55 | [9] |

Experimental Protocol: Photocatalyzed C-H Amidation of N-Methylpyrrole

Materials: [9]

-

Benzoyl azide

-

N-Methylpyrrole

-

Ru(bpy)₃Cl₂·6H₂O (Ruthenium(II) tris(bipyridine) dichloride hexahydrate)

-

Orthophosphoric acid (o-H₃PO₄)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Schlenk tube or snap vial

-

Blue LED light source (λ ≈ 450 nm)

Procedure: [9]

-

In a Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (0.025 eq), benzoyl azide (1.0 eq), and orthophosphoric acid (2.0 eq).

-

Add N-methylpyrrole (5.0 eq) followed by anhydrous DMSO to achieve a final concentration of ~0.1 M with respect to benzoyl azide.

-

Seal the tube and degas the solution with argon for 15 minutes.

-

Place the tube approximately 5-10 cm from a blue LED light source and stir vigorously.

-

Irradiate the mixture for 4-12 hours at room temperature, monitoring completion by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Core Reaction Mechanism 3: 1,3-Dipolar Cycloaddition

As a 1,3-dipole, benzoyl azide readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[10] This transformation is a cornerstone of "click chemistry."

-

Uncatalyzed (Huisgen) Cycloaddition: The thermal reaction between an azide and an alkyne requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, providing exclusive access to the 1,5-disubstituted triazole isomer. It is also tolerant of internal alkynes, leading to fully substituted triazoles.[9]

Caption: Regioselective 1,3-Dipolar Cycloaddition of Benzoyl Azide.

Quantitative Data: Catalyzed Azide-Alkyne Cycloadditions

The following data, primarily from studies on the closely related benzyl azide, are representative of the conditions and high yields achievable for catalyzed cycloadditions.

| Azide | Alkyne | Catalyst System | Catalyst Loading | Solvent | Temp. | Time | Yield (%) | Regioselectivity | Ref. |

| Benzyl Azide | Phenylacetylene (B144264) | CuI | 1 mol% | Cyrene™ | 30°C | 12 h | 96 | 1,4-disubstituted | |

| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ | 0.5 mol% | Neat | RT | 5 min | >99 | 1,4-disubstituted | [2] |

| Benzyl Azide | Phenylacetylene | CpRuCl(COD) | 1 mol% | DCE | 45°C | ~2 h | >95 | 1,5-disubstituted | |

| Benzyl Azide | 1-Hexyne | CpRuCl(PPh₃)₂ | 10 mol% | Benzene | 80°C | 2.5 h | 89 | 1,5-disubstituted | [4] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Benzoyl azide

-

Phenylacetylene (or other terminal alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Deionized water

Procedure:

-

To a vial, add benzoyl azide (1.0 eq), phenylacetylene (1.1 eq), and a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

-

In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

To the stirring solution of the azide and alkyne, first add the sodium ascorbate solution, followed immediately by the copper sulfate solution. The reaction mixture may turn pale yellow.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by the formation of a thick precipitate of the triazole product.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Dilute the reaction mixture with water and collect the solid product by vacuum filtration.

-

Wash the solid with water, then with a cold solvent like ethanol (B145695) or diethyl ether to remove any unreacted starting material.

-

Dry the product to obtain the 1-benzoyl-4-phenyl-1H-1,2,3-triazole.

General Experimental Workflow Visualization

The following diagram outlines a typical logical workflow for conducting and analyzing the reactions described in this guide.

Caption: Generalized Workflow for Benzoyl Azide Reactions.

References

- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ruthenium-catalyzed cycloaddition of aryl azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Precautions for Handling Benzoyl Azide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not supersede institutional safety protocols or the advice of a qualified safety professional. Benzoyl azide (B81097) is a hazardous and potentially explosive compound. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Introduction

Benzoyl azide (C₇H₅N₃O) is a versatile reagent in organic synthesis, primarily utilized in the Curtius rearrangement for the preparation of isocyanates and subsequently amines, ureas, and carbamates.[1] Despite its utility, benzoyl azide is an energetic compound that poses significant safety risks, including the potential for explosive decomposition.[1][2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols necessary for the safe use of benzoyl azide crystals in a research and development setting.

Hazard Identification and Classification

Benzoyl azide is a colorless to pale yellow liquid or solid that is highly reactive.[1] The primary hazards associated with benzoyl azide are its explosive nature and toxicity. It is sensitive to heat, shock, friction, and light, all of which can induce violent decomposition.[1][2]

General Hazards of Organic Azides:

-

Explosive Potential: Organic azides are energetic molecules that can decompose explosively with little external energy input.[2][3][4]

-

Toxicity: The azide ion is toxic, with a toxicity profile similar to that of cyanide.[3]

-

Formation of Hydrazoic Acid: In the presence of acids, azides can form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][5]

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form highly shock-sensitive and explosive metal azides.[6]

Quantitative Data on Stability and Hazards

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O | [7] |

| Molecular Weight | 147.13 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Thermal Decomposition | Explodes when heated above 120°C | |

| Storage Temperature | Recommended below room temperature, -18°C to -20°C | [6] |

Note: Specific, publicly available, and citable values for impact sensitivity (e.g., drop hammer test) and friction sensitivity for benzoyl azide were not identified in the search. Researchers should treat it as a shock and friction-sensitive material.

Experimental Protocols

Synthesis of Benzoyl Azide from Benzoyl Chloride and Sodium Azide

This protocol is adapted from modern procedures for the synthesis of acyl azides, emphasizing safety and temperature control.[8]

Materials:

-

Benzoyl chloride

-

Sodium azide (NaN₃)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a well-ventilated fume hood, behind a blast shield, dissolve benzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Prepare a solution of sodium azide in water.

-

Slowly add the aqueous sodium azide solution dropwise to the cooled benzoyl chloride solution using a dropping funnel, while vigorously stirring and maintaining the temperature at or below 5°C.[9]

-

After the addition is complete, allow the reaction to stir at 0°C for the required time (monitor by TLC).

-

The resulting benzoyl azide is typically used in the next step as a solution and should not be isolated as a pure solid unless absolutely necessary and with extreme caution. Do not concentrate the solution to dryness.

Quenching of Residual Azide

This protocol is for the destruction of unreacted sodium azide or residual benzoyl azide in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood.[1][10][11]

Materials:

-

Aqueous reaction mixture containing azide (ensure concentration is ≤ 5%)

-

Sodium nitrite (B80452) (NaNO₂) solution (20% w/v)

-

Sulfuric acid (H₂SO₄) solution (20% v/v)

-

Starch-iodide paper

-

Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood.

Procedure:

-

Ensure the azide concentration in the aqueous solution does not exceed 5%. Dilute with water if necessary.[6][10]

-

Place the azide-containing solution in the three-necked flask and cool in an ice bath.

-

Slowly add the 20% sodium nitrite solution with stirring. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[1][10][11]

-

Using the dropping funnel, slowly add the 20% sulfuric acid solution dropwise. Gas evolution (N₂, NO) will be observed. Continue addition until the solution is acidic (test with pH paper) and gas evolution ceases.

-

Test for the presence of excess nitrous acid by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete.[1][10][11]

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) before disposal according to institutional guidelines.

Mandatory Visualizations

Caption: Logical workflow for the safe handling of benzoyl azide.

Caption: Thermal decomposition pathway of benzoyl azide.

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: Prevent entry to the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

PPE: Do not attempt to clean up a spill without appropriate PPE, including respiratory protection.

-

Containment: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Reporting: Report the incident to the institutional Environmental Health and Safety (EHS) office.

Fire

-

In case of a fire involving benzoyl azide, evacuate the area immediately and alert emergency services.

-

Fight the fire from a distance due to the risk of explosion.

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Personal Exposure

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

Benzoyl azide is a valuable reagent in chemical synthesis, but its hazardous properties demand stringent adherence to safety protocols. A thorough understanding of its reactivity, proper handling techniques, and emergency procedures is paramount for the safety of all laboratory personnel. Always consult the Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzoyl azide | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Benzoyl azide | 582-61-6 [smolecule.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

The Solubility of Benzoyl Azide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzoyl azide (B81097) (C₇H₅N₃O), a versatile yet hazardous reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document outlines the known qualitative solubility of benzoyl azide, presents illustrative quantitative data of a structurally related compound, details established experimental protocols for solubility determination, and provides essential safety information.

Core Concepts and Safety Considerations

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is a highly reactive intermediate, particularly in the synthesis of isocyanates via the Curtius rearrangement.[2] However, its utility is accompanied by significant safety hazards. Benzoyl azide is a heat- and shock-sensitive explosive and should be handled with extreme caution in a controlled laboratory environment.[1][2]

Solubility Profile of Benzoyl Azide

Qualitative Solubility

Qualitative assessments consistently indicate that benzoyl azide is soluble in a range of common organic solvents and has limited solubility in water.[1] This solubility profile is characteristic of a moderately polar organic molecule with a significant hydrocarbon component.

Table 1: Qualitative Solubility of Benzoyl Azide

| Solvent Class | Examples | Solubility Profile |

| Polar Aprotic | Acetone, tert-butyl methyl ether | Soluble |

| Polar Protic | Ethanol, Methanol | Soluble |

| Nonpolar | Toluene, Diethyl Ether | Soluble |

| Aqueous | Water | Limited/Insoluble |

A commercially available solution of benzoyl azide is offered at approximately 0.5 M in tert-butyl methyl ether, providing a quantitative data point for its solubility in that solvent.

Illustrative Quantitative Solubility Data: Benzoic Acid

Table 2: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 20 | ~3.4 |

| Acetone | 25 | 1.5 |

| Toluene | 20 | ~7.43 |

| Water | 0 | 0.17 |

| Water | 100 | 5.63 |

Note: This data is for benzoic acid and serves as an illustrative example.[3][4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements of benzoyl azide or other organic compounds, the following established methods can be employed. These protocols should be conducted with strict adherence to all safety precautions for handling explosive compounds.

Method 1: Gravimetric "Shake-Flask" Method

This is a reliable and straightforward approach to determine thermodynamic equilibrium solubility.

Materials:

-

Benzoyl azide

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap vials)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Pre-weighed evaporating dish or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of benzoyl azide to a known volume or mass of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Allow the mixture to stand undisturbed at a constant temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. A vacuum oven at a low temperature is recommended for efficient and gentle drying.

-

Final Weighing: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the benzoyl azide residue on an analytical balance.

-

Calculation: Calculate the mass of the dissolved benzoyl azide by subtracting the initial weight of the empty dish. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Method 2: Titrimetric Method

This method is suitable for acidic or basic compounds and can be adapted for benzoyl azide after hydrolysis to benzoic acid.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated supernatant and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

-

Hydrolysis: The benzoyl azide in the sample must be carefully hydrolyzed to benzoic acid. This step requires a validated and safe protocol.

-

Titration: Titrate the resulting benzoic acid solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein).

-

Endpoint Determination: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: Use the volume and concentration of the titrant to calculate the concentration of benzoic acid in the saturated solution, which corresponds to the solubility of benzoyl azide.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic azide.

Caption: A logical workflow for determining the solubility of an organic azide.

Conclusion

While quantitative solubility data for benzoyl azide is scarce due to its hazardous properties, its qualitative solubility in common organic solvents is well-established. For research and development purposes, the experimental protocols provided in this guide can be adapted to determine precise solubility values under specific conditions. It is imperative that all work with benzoyl azide is conducted with strict adherence to safety protocols to mitigate the risks associated with this energetic compound. The illustrative data for benzoic acid offers a useful, albeit approximate, reference for scientists and drug development professionals working with benzoyl azide and related compounds.

References

Spectroscopic Data of Benzoyl Azide: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for benzoyl azide (B81097), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For benzoyl azide, both ¹H and ¹³C NMR data provide characteristic signals corresponding to the aromatic and carbonyl moieties.

¹H NMR Data

The proton NMR spectrum of benzoyl azide in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region, corresponding to the protons of the benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | d | 7.8 | 2H (ortho-protons to C=O) |

| 7.61-7.67 | m | 1H (para-proton to C=O) | |

| 7.43-7.48 | m | 2H (meta-protons to C=O) |

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton of benzoyl azide. The spectrum, also typically recorded in CDCl₃, shows distinct signals for the carbonyl carbon and the aromatic carbons.[1]

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | Carbonyl Carbon (C=O) |

| 134.4 | Aromatic Carbon (ipso to C=O) |

| 130.5 | Aromatic Carbons |

| 129.5 | Aromatic Carbons |

| 128.7 | Aromatic Carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of benzoyl azide is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2138 | Strong | Asymmetric stretch of the azide group (-N₃) |

| ~1700 | Strong | Carbonyl (C=O) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For benzoyl azide, high-resolution mass spectrometry (HR-MS) is often employed for precise mass determination.

| m/z | Ion |

| 170.05 | [M+Na]⁺ |

The calculated mass for the sodium adduct of benzoyl azide (C₇H₅N₃O + Na) is 170.03, and the experimentally observed value is in close agreement.[1]

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

NMR Spectroscopy

A sample of benzoyl azide is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like benzoyl azide.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of benzoyl azide.

References

Benzoyl Azide as a Nitrene Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a pivotal precursor for the generation of benzoyl nitrene, a reactive intermediate with significant applications in synthetic chemistry.[1] First synthesized by Theodor Curtius in the late 19th century, benzoyl azide has become an indispensable tool for the construction of nitrogen-containing molecules, including amines, amides, and various heterocyclic scaffolds.[2][3] Its utility stems from the facile expulsion of molecular nitrogen upon thermal or photochemical activation, leading to the formation of the electron-deficient nitrene species.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of benzoyl azide as a nitrene precursor, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Synthesis and Properties of Benzoyl Azide

The most common and straightforward method for the synthesis of benzoyl azide is the nucleophilic acyl substitution of benzoyl chloride with sodium azide.[5] This reaction is typically carried out in a biphasic system of acetone (B3395972) and water at low temperatures to ensure the stability of the product.[5]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[7] |

| Boiling Point | 81-83 °C @ 16 mmHg[7] |

| Density | 1.196 g/cm³ |

Spectroscopic Data

| Technique | Key Data |

| Infrared (IR) | Strong, characteristic azide (N₃) stretch around 2100-2140 cm⁻¹[8][9] |

| ¹H NMR (CDCl₃) | δ 7.40-7.65 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 128.0, 129.1, 133.8, 135.1, 172.0 (C=O)[10] |

Generation of Benzoyl Nitrene

Benzoyl nitrene can be generated from benzoyl azide through two primary methods: thermal decomposition and photochemical decomposition. The nature of the nitrene formed (singlet or triplet state) and the subsequent reaction pathways are influenced by the method of generation.[1][11]

Thermal Decomposition

Upon heating, typically in an inert solvent at temperatures ranging from 60-100°C, benzoyl azide undergoes the Curtius rearrangement.[12][13] This process involves the loss of nitrogen gas and the migration of the phenyl group to the nitrogen atom, forming phenyl isocyanate.[13] While a discrete nitrene intermediate is often invoked, kinetic and computational studies suggest that the thermal rearrangement is largely a concerted process, avoiding a free nitrene.[13]

Photochemical Decomposition

Photolysis of benzoyl azide, often using a mercury lamp (e.g., 254 nm), provides a milder method for generating benzoyl nitrene.[11][14] Photochemical activation can lead to both singlet and triplet benzoyl nitrenes.[1][11] The singlet nitrene is the initial product and can undergo intersystem crossing to the more stable triplet ground state.[4][15] The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes typically undergo stereospecific reactions, while triplet nitrenes exhibit radical-like reactivity.[4][15]

Key Reactions of Benzoyl Nitrene

The highly reactive benzoyl nitrene intermediate can participate in a variety of synthetic transformations, making it a valuable tool for the synthesis of complex molecules.

The Curtius Rearrangement

As mentioned, the thermal decomposition of benzoyl azide leads to phenyl isocyanate via the Curtius rearrangement.[12][13] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to afford a range of products.[16] For instance, reaction with water yields an unstable carbamic acid that decarboxylates to form aniline. Alcohols and amines react with the isocyanate to produce carbamates and ureas, respectively.[13][16]

C-H Amidation

Benzoyl azide is an effective reagent for the direct C-H amidation of electron-rich heteroarenes.[17] This reaction is often facilitated by a photocatalyst under visible light irradiation.[17][18] The process is atom-economical, with dinitrogen as the only byproduct.[17] This method allows for the late-stage functionalization of complex heterocyclic molecules.

Cycloaddition Reactions

Benzoyl azide can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings such as oxazolines and triazoles.[5][19] These reactions can be promoted by visible light catalysis and exhibit good regioselectivity.[12]

Experimental Protocols

Synthesis of Benzoyl Azide from Benzoyl Chloride

Materials:

-

Benzoyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 eq) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium azide (1.1 - 1.2 eq) in deionized water.

-

Add the aqueous solution of sodium azide dropwise to the stirred benzoyl chloride solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.[5]

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 portions).[20]

-

Combine the organic extracts and wash them sequentially with water and then with brine.[20]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure at a temperature below 30 °C to yield benzoyl azide.[5]

Visible Light-Promoted C-H Amidation of an Electron-Rich Heteroarene

Materials:

-

Benzoyl azide (1.0 eq)

-

Electron-rich heteroarene (e.g., N-methylpyrrole) (5.0 eq)

-

Ru(bpy)₃Cl₂·6H₂O (2.5 mol%)

-

Phosphoric acid (2.0 eq)

-

Dry solvent (e.g., acetonitrile)

Procedure:

-

In a 5 mL snap vial equipped with a magnetic stirring bar, add Ru(bpy)₃Cl₂·6H₂O, benzoyl azide, and phosphoric acid.[17]

-

Add the dry solvent and the heteroarene to the vial.

-

Seal the vial and irradiate with blue light (e.g., 20 W CFL) at room temperature for the required time (typically 4-12 hours), monitoring the reaction by TLC or GC-MS.[21]

-

Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the amidated product.

Quantitative Data

Table 1: Yields for the Synthesis of Benzoyl Azide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | NaN₃ | Acetone/Water | 0 | 2 | 84-95 | [5] |

| Benzoic Anhydride | NaN₃ | Acetonitrile | Room Temp | 0.67 | 84 | [5] |

| Benzotrichloride | TMS-N₃, Rh³⁺/TiO₂ | - | Room Temp | - | up to 71 | [22] |

Table 2: Yields for C-H Amidation of Heteroarenes with Benzoyl Azide

| Heteroarene | Benzoyl Azide Derivative | Yield (%) | Reference |

| N-Methylpyrrole | 4-Methoxybenzoyl azide | 88 | [23] |

| Indole | 4-Chlorobenzoyl azide | 75 | [23] |

| Furan | Benzoyl azide | 62 | [23] |

| Thiophene | 4-Methylbenzoyl azide | 55 | [23] |

Visualizations

Reaction Pathways and Workflows

References

- 1. Photochemistry of sulfilimine-based nitrene precursors: generation of both singlet and triplet benzoylnitrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.msudenver.edu [sites.msudenver.edu]

- 3. benchchem.com [benchchem.com]

- 4. Nitrene - Wikipedia [en.wikipedia.org]

- 5. Buy Benzoyl azide | 582-61-6 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BENZYL AZIDE(622-79-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]

- 22. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Hazards and Toxicity of Benzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and toxicity associated with benzoyl azide (B81097) (C₇H₅N₃O). Due to its utility in organic synthesis, particularly in the preparation of nitrogen-containing compounds through the Curtius rearrangement and in "click chemistry," a thorough understanding of its hazardous properties is crucial for safe handling and use in a laboratory setting.[1] This document consolidates available data on its explosive nature, toxicological profile, and safe handling protocols.

Physicochemical Properties

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅N₃O | [2] |

| Molecular Weight | 147.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 28-30 °C | [4] |

| Solubility | Generally soluble in organic solvents, limited solubility in water | [5] |

| CAS Number | 582-61-6 | [3] |

Hazards and Safe Handling

Benzoyl azide is a high-energy molecule and presents significant physical and health hazards. It is classified as a shock-sensitive and explosive material.[6]

Explosive Hazards

The primary hazard associated with benzoyl azide is its potential for explosive decomposition when subjected to heat, shock, or friction.[5] The presence of the azide group makes the molecule inherently unstable, and it can decompose rapidly, releasing nitrogen gas and a significant amount of energy.[6]

Key Considerations:

-

Thermal Sensitivity: Benzoyl azide can decompose explosively upon heating.[5]

-

Shock Sensitivity: Mechanical impact or friction can initiate explosive decomposition.[5]

-

"Rule of Six": This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms per energetic functional group (like the azide). With a C:N ratio of 7:3, benzoyl azide is considered a potentially explosive compound.[7]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for benzoyl azide:

| Hazard Class | Hazard Statement | Pictogram |

| Self-reactive substances and mixtures | H241: Heating may cause a fire or explosion | |

| Skin corrosion/irritation | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity — repeated exposure | H372: Causes damage to organs through prolonged or repeated exposure |

Source: PubChem CID 61132[2]

Incompatibilities

Benzoyl azide is incompatible with a range of substances, and contact with them should be strictly avoided to prevent violent reactions:

-

Acids: Contact with acids can lead to the formation of hydrazoic acid, which is a highly toxic and explosive gas.[7][8]

-

Strong Oxidizing Agents: Can lead to violent reactions.[9]

-

Reducing Agents: Incompatible.[10]

-

Heavy Metals: Can form highly shock-sensitive heavy metal azides. This includes contact with metal spatulas and storage on metal shelves.[7][8]

-

Halogenated Solvents: Should not be used as reaction media.[7]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with benzoyl azide.

Engineering Controls:

-

All work with benzoyl azide should be conducted in a certified chemical fume hood.[11]

-

A blast shield should be used, especially when working with larger quantities or during reactions that involve heating.[12]

-

Use non-sparking tools and equipment.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Double gloving is recommended.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron and sleeves should be considered.[11]

Storage:

-

Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[10]

-

Recommended storage temperature is typically low, often refrigerated.

-

Store in a tightly closed, original container.[10]

-

Store separately from incompatible materials.[10]

Emergency Procedures:

-